
3-Chloroisothiazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Chloroisothiazole-4-sulfonamide” is a chemical compound with the CAS No. 89502-16-9 . It is used for research purposes and is not intended for medicinal or household use .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, sulfonimidates, a related class of compounds, are synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .
Chemical Reactions Analysis
Sulfonimidates, a related class of compounds, have been used as alkyl transfer reagents to acids, alcohols, and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .
Aplicaciones Científicas De Investigación
Applications in Antiviral Activities
3-Chloroisothiazole-4-sulfonamide derivatives have shown potential in antiviral applications. A study synthesized derivatives of thiadiazole sulfonamides and tested them for antiviral activities, revealing that certain compounds exhibited anti-tobacco mosaic virus activity, highlighting the potential of these compounds in the development of antiviral agents (Chen et al., 2010).
Sulfonamides in Drug Design
The sulfonamide group is pivotal in drug design due to its presence in a variety of clinically used drugs. It's worth noting that sulfonamides have a broad range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, and antitumor activities, among others. The versatility of the sulfonamide moiety in interacting with different biological targets underscores its significance in medicinal chemistry (Carta et al., 2012).
Biological Activity of Sulfonamide Hybrids
The diversity and biological activity of sulfonamide-based compounds are further demonstrated by the synthesis of sulfonamide hybrids. These hybrids incorporate various pharmaceutical active scaffolds, leading to a wide range of potential biological activities. The exploration of such hybrids underscores the adaptability and potential of sulfonamide compounds in addressing various pharmacological needs (Ghomashi et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of 3-Chloroisothiazole-4-sulfonamide is the Cytochrome P450 14α-demethylase (CYP51) . This enzyme is a crucial component in the biosynthesis of sterols in fungi and plants .
Mode of Action
This compound interacts with its target, CYP51, by binding to the enzyme’s active site . This binding inhibits the enzyme’s activity, leading to disruption in the biosynthesis of sterols, which are essential components of cellular membranes .
Biochemical Pathways
The compound affects the sterol biosynthesis pathway, specifically the step catalyzed by CYP51 . The inhibition of CYP51 leads to a decrease in the production of ergosterol, a major component of fungal cell membranes . This disruption in the sterol biosynthesis pathway can lead to cell death .
Pharmacokinetics
More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound .
Result of Action
The inhibition of CYP51 by this compound leads to a disruption in the production of ergosterol . This disruption can cause changes in the permeability and fluidity of the fungal cell membrane, leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other sulfonamides in the environment could potentially lead to cross-resistance . Additionally, the compound’s efficacy may be affected by the pH and temperature of the environment
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-1,2-thiazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O2S2/c4-3-2(1-9-6-3)10(5,7)8/h1H,(H2,5,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGKNLSWNIOHHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)Cl)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

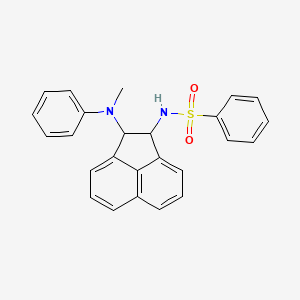
![N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2412119.png)
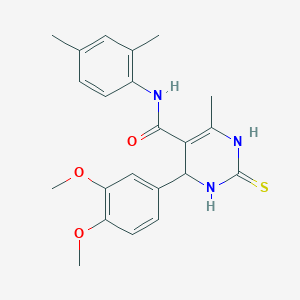
![9-(3-chloro-2-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2412122.png)
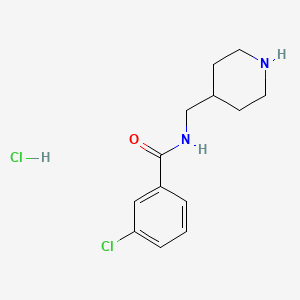
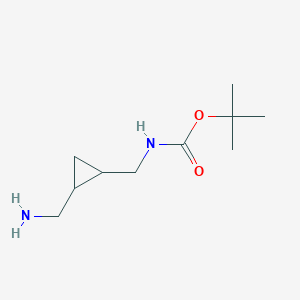

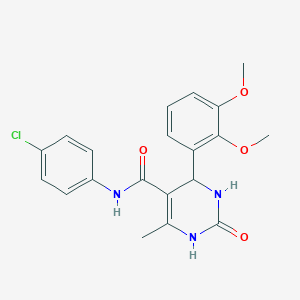
![3-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2412130.png)
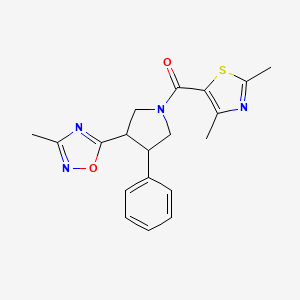
![3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2412133.png)
![2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2412136.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2412139.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2412141.png)